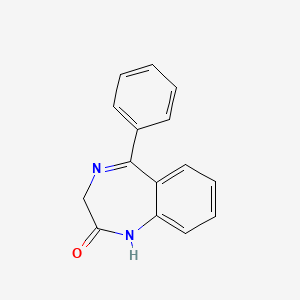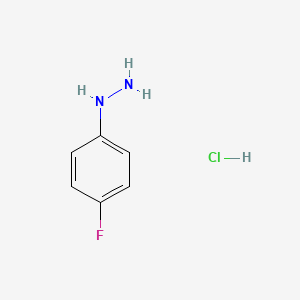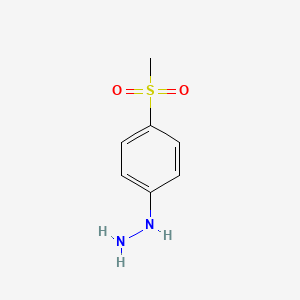
1,3-二氢-5-苯基-1,4-苯并二氮杂卓-2-酮
概述
描述
1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class of chemicals. Benzodiazepines are well-known for their wide range of biological activities, particularly in the central nervous system. This compound, specifically, is known for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties .
科学研究应用
1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various benzodiazepine derivatives.
Biology: The compound is studied for its effects on the central nervous system, including its anxiolytic and anticonvulsant properties.
Medicine: It is used in the development of pharmaceuticals for treating anxiety, seizures, and muscle spasms.
Industry: The compound is used in the production of various chemical products, including dyes and pigments
作用机制
Target of Action
The primary target of 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one is the central benzodiazepine receptors . These receptors are associated with inhibitory GABA (gamma amino butyric acid) receptors .
Mode of Action
1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one enhances the function of GABA A receptors via allosteric modulation . This drug affects central benzodiazepine receptors, leading to enhanced GABA binding activity . GABA is a major neurotransmitter in the brain, which causes somnolence, relaxation of muscles, a decrease in anxiety, and general central nervous system depression .
Biochemical Pathways
The compound’s action on the central benzodiazepine receptors enhances the inhibitory effects of GABA, a neurotransmitter that dampens the activity of the neuronal network. The enhancement of GABA activity leads to the hyperpolarization of neurons and a decrease in neuronal excitability .
Pharmacokinetics
They are also known to bind extensively to plasma proteins and have long half-lives .
Result of Action
The result of the compound’s action is a decrease in anxiety, sedation, and muscle relaxation . It also has anticonvulsant properties . These effects are due to the enhancement of GABA activity, leading to a decrease in neuronal excitability .
Action Environment
The action of 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one can be influenced by various environmental factors. For instance, the presence of other drugs, especially those that also act on GABA receptors, can potentiate its effects . Additionally, liver function can impact the metabolism and clearance of the drug, affecting its efficacy and duration of action .
生化分析
Biochemical Properties
1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties . Additionally, it interacts with voltage-dependent sodium channels, contributing to its anticonvulsant effects .
Cellular Effects
1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one affects various types of cells and cellular processes. In neurons, it modulates cell signaling pathways by enhancing GABAergic transmission, which results in decreased neuronal excitability . This compound also influences gene expression by altering the transcription of genes involved in neurotransmission and synaptic plasticity. Furthermore, 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one impacts cellular metabolism by affecting the energy balance and metabolic flux within neurons .
Molecular Mechanism
The molecular mechanism of 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one involves its binding interactions with GABA receptors. By binding to the benzodiazepine site on the GABA receptor, it increases the affinity of GABA for its receptor, leading to enhanced inhibitory neurotransmission . This results in the sedative, anxiolytic, and anticonvulsant effects of the compound. Additionally, 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one may inhibit certain enzymes involved in neurotransmitter metabolism, further modulating neuronal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one can lead to tolerance, where the initial effects diminish over time, necessitating higher doses to achieve the same effect . Additionally, chronic exposure may result in changes in cellular function and gene expression .
Dosage Effects in Animal Models
The effects of 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and sedative effects without significant adverse effects . At higher doses, it can cause muscle relaxation, ataxia, and respiratory depression . Toxic effects, such as severe sedation and impaired motor coordination, are observed at very high doses . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one is metabolized primarily in the liver. The metabolic pathways involve oxidation and conjugation reactions, leading to the formation of various metabolites . Enzymes such as cytochrome P450 play a crucial role in the oxidation process, while conjugation reactions involve the addition of glucuronic acid or sulfate groups to enhance the solubility and excretion of the metabolites . These metabolic processes ensure the elimination of the compound from the body.
Transport and Distribution
Within cells and tissues, 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one is transported and distributed through various mechanisms. It can cross the blood-brain barrier due to its lipophilic nature, allowing it to exert its effects on the central nervous system . Transporters and binding proteins may facilitate its movement within cells, ensuring its localization to specific cellular compartments . The compound’s distribution is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one is primarily within the neuronal cell membrane, where it interacts with GABA receptors . This localization is crucial for its activity, as it allows the compound to modulate inhibitory neurotransmission effectively. Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its functional specificity .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one can be synthesized through various methods. One common method involves the condensation of 2-amino-5-chlorobenzophenone with glycine, followed by cyclization . Another method includes the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with fumaric esters .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of non-toxic bases and solid catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and tetra butyl ammonium bromide (TBAB), is common in green chemistry protocols .
化学反应分析
Types of Reactions
1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxides, while substitution can introduce various functional groups .
相似化合物的比较
1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one can be compared with other benzodiazepines such as diazepam, nitrazepam, and chlordiazepoxide. While all these compounds share similar core structures and biological activities, 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one is unique in its specific substitution pattern and pharmacokinetic properties .
List of Similar Compounds
- Diazepam
- Nitrazepam
- Chlordiazepoxide
- Nordazepam
属性
IUPAC Name |
5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-14-10-16-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUAAOBNUNMJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183178 | |
| Record name | 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671645 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2898-08-0 | |
| Record name | 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2898-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RO-05-2921 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RO-05-2921 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JHQ7M3460 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one?
A1: The molecular formula is C15H12N2O, and the molecular weight is 236.27 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Research highlights the use of methane negative chemical ionization (NCI) mass spectrometry for analysis. This technique primarily generates M- and (M-H)- ions for this compound. [] Fourier transform Raman and infrared spectroscopy have also been employed to characterize the vibrational modes of this compound and its derivatives. []
Q3: How do substituents on the 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one core affect its activity?
A3: Studies show that the type and position of substituents significantly influence pharmacological properties. [] For instance, a phenyl group at the 1-position, whether free or fused to the benzodiazepine ring system, leads to a decrease in CNS activity. [] Additionally, introducing a 7-acetyl group results in biologically active derivatives. []
Q4: What is the significance of the 3-amino derivative of 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one?
A4: The 3-amino derivative, particularly its (S)-enantiomer, plays a crucial role in enhancing the mycobactericidal activity of capuramycin, a potential drug candidate for multidrug-resistant tuberculosis. []
Q5: How does the presence of a nitro group at the 7-position impact the compound's properties?
A5: The 7-nitro derivative, known as nitrazepam, exhibits anticonvulsant activity. Structural analysis reveals that the seven-membered ring adopts a boat conformation. Comparisons with other benzodiazepines like lorazepam and diazepam highlight the importance of specific spatial arrangements for biological activity. []
Q6: What analytical techniques are commonly employed to characterize and quantify 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one and its derivatives?
A6: Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used, particularly with methane negative chemical ionization (NCI) for sensitive detection. [, ] High-performance liquid chromatography (HPLC) is another common method, often coupled with UV detection for analyzing this compound and its related impurities in pharmaceutical formulations. [, ]
Q7: Are there specific methods for analyzing impurities in chlordiazepoxide formulations?
A7: Yes, specific methods have been developed to quantify the lactam impurity, 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-oxide, in chlordiazepoxide formulations. These methods typically involve separating the impurity from chlordiazepoxide and quantifying it using UV spectrophotometry. []
Q8: What are the major metabolic pathways of 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one derivatives in different species?
A8: Metabolic studies with chlordiazepoxide, a derivative, reveal species-dependent variations. In humans and dogs, primary hydrolysis of the methylamino group at the C2 position leads to the formation of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one-4-oxide (demoxepam). [] Further breakdown generates an amino acid metabolite. Rats exhibit a different pathway, primarily forming a basic derivative through modifications at the N1-C2 bond.
Q9: What is the significance of demoxepam in the metabolism of chlordiazepoxide?
A9: Demoxepam is a key metabolite of chlordiazepoxide in humans. It undergoes further metabolism, including “opened lactam” formation, conjugation to oxazepam, and conjugation to two phenol derivatives. Notably, N-desoxydemoxepam appears as an intermediate in the formation of oxazepam. []
Q10: How is the stability of 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one derivatives assessed in pharmaceutical formulations?
A10: HPLC plays a crucial role in evaluating the stability of these compounds in formulations. It allows for the separation and quantification of the parent drug and its degradation products, such as 3-amino-6-chloro-1-methyl-4-phenylcarbostyril and 2-methylamino-5-chlorobenzophenone, in the case of diazepam. This stability-indicating assay offers advantages over traditional UV assays. []
Q11: What are the common synthetic routes to 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one and its derivatives?
A11: Several synthetic approaches exist, including ring enlargement of quinazoline derivatives, ring contraction of benzoxadiazocines, and synthesis from aminobenzophenones. [] Notably, constructing the seven-membered ring from aminobenzophenones can often be achieved in a single step. []
Q12: How can the 7-acetyl derivative of 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one be synthesized?
A12: Various methods have been explored, including oxidation of an ethyl group using permanganate or ceric ions, selective reaction of methyl lithium with the cyano group in 7-cyano-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, and condensation of benzyl cyanide with the ethylene ketal of p-nitroacetophenone. []
Q13: Can 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one derivatives undergo rearrangement reactions?
A13: Yes, in the presence of acetic anhydride and pyridine, 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones without a substituent at the 1-position can rearrange to form 1-acetylisoindoles. The mechanism of this rearrangement has been investigated, and alternative synthesis methods have been employed to confirm the structure of the rearranged products. []
Q14: What is an example of an unusual reaction observed with a derivative of 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one?
A14: An interesting case involves the substitution of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with trichloro-acetylisocyanate, highlighting the unique reactivity of this compound class. []
Q15: Have there been attempts to utilize 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one derivatives for targeted drug delivery?
A15: Research explored the synthesis of a 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one derivative conjugated to melphalan, an antineoplastic agent, for targeting peripheral benzodiazepine receptors (PBRs) overexpressed in brain tumors. This conjugate displayed promising results in vitro, particularly against melphalan-resistant cell lines, suggesting its potential for modulating drug resistance in cancer treatment. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)

